N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2S2/c27-21(16-10-4-6-12-19(16)28-15-8-2-1-3-9-15)26-23-25-18(14-29-23)22-24-17-11-5-7-13-20(17)30-22/h1-14H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWVNZDOLBGXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to form substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides. These intermediates can then be treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .
Chemical Reactions Analysis
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the potential of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide as a nonsteroidal anti-inflammatory drug (NSAID). It has been synthesized and evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
Key Findings:
- The compound was synthesized through the condensation of 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones .
- Biological assays demonstrated significant analgesic and anti-inflammatory effects, particularly in the compound designated as S-4, which exhibited the highest activity among tested derivatives .
Anticancer Properties
This compound has also been investigated for its anticancer properties. Its mechanism of action appears to involve the regulation of cell cycle processes and apoptosis in cancer cells.
Research Highlights:
- The compound showed promising results against various cancer cell lines, demonstrating cytotoxicity and growth inhibition .
- Studies indicated that it may induce cell cycle arrest through p53/p21-dependent pathways, leading to apoptosis in targeted cancer cells .
| Activity Type | Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | Significant inhibition | |
| Anticancer | Cell cycle regulation | Induction of apoptosis |
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory properties of various benzothiazole derivatives, this compound was identified as a potent COX-2 inhibitor. The synthesis involved specific reaction conditions that optimized yield and purity, followed by rigorous biological testing that confirmed its efficacy .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of this compound against several human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation with IC50 values comparable to established chemotherapeutics. Moreover, toxicity tests revealed a favorable safety profile, with significantly lower toxicity to normal cells compared to cancerous ones .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response. The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, molecular docking studies have revealed that the compound can interact with other protein receptors, further elucidating its mechanism of action .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects: The target compound’s 2-phenoxy group likely enhances lipophilicity compared to simpler benzamide derivatives (e.g., 1.2b–1.2e) . Chloro or methyl substituents on the benzamide (as in 1.2d and 1.2c) increase molecular weight and melting points, suggesting improved crystallinity .
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a nonsteroidal anti-inflammatory drug (NSAID) and anticancer agent. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data from various studies.
Synthesis
The synthesis of this compound typically involves the condensation of thiazole derivatives with phenoxyacetic acid derivatives. The reaction is usually facilitated by a catalytic amount of acid in an organic solvent. Characterization of the synthesized compounds is performed using techniques such as IR, NMR spectroscopy, and elemental analysis to confirm their structures and purity.
Anti-inflammatory Activity
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant anti-inflammatory properties. These compounds are primarily evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.
In a study assessing the analgesic and anti-inflammatory effects of various benzothiazole derivatives, it was found that certain compounds displayed a high degree of COX-2 inhibition, suggesting their potential as NSAIDs. For instance, one derivative showed an IC50 value indicating effective inhibition comparable to established NSAIDs .
Anticancer Activity
In addition to anti-inflammatory effects, compounds like this compound have been investigated for their anticancer properties. A study highlighted the compound's ability to inhibit growth in various cancer cell lines, with reported GI50 values ranging from 0.20–2.58 μM against human cancer cell lines . The mechanism of action is believed to involve inhibition of tyrosine kinase receptors, which are crucial for cancer cell proliferation.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
| Activity | IC50/GI50 Values | Reference |
|---|---|---|
| COX-2 Inhibition | 10.25 μM | |
| Anti-cancer (GI50) | 0.20–2.58 μM | |
| Analgesic Effect | Significant |
Case Studies
- Analgesic and Anti-inflammatory Evaluation : A study conducted on several synthesized derivatives demonstrated that N-(benzo[d]thiazol-2-yl)-2-(4-substituted phenoxy)acetamide derivatives exhibited promising analgesic activity in animal models. The best-performing derivative showed a significant reduction in inflammation comparable to standard NSAIDs .
- Anticancer Efficacy : Another investigation focused on the anticancer potential of thiazole derivatives indicated that they could selectively target cancer cells while exhibiting lower toxicity towards normal fibroblast cells, highlighting their therapeutic promise .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
